molecular formula C8H11NO B082825 2(1H)-Pyridinone, 1,4,6-trimethyl- CAS No. 15031-89-7

2(1H)-Pyridinone, 1,4,6-trimethyl-

Cat. No. B082825
CAS RN: 15031-89-7
M. Wt: 137.18 g/mol
InChI Key: OZILNWNVMNXBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Pyridinone, 1,4,6-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'Cotinine', which is a metabolite of nicotine. Cotinine has been extensively studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism Of Action

The mechanism of action of Cotinine is not completely understood, but it is believed to act on various neurotransmitter systems in the brain, including acetylcholine and dopamine. Cotinine has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It also has been shown to modulate the activity of dopamine receptors in the brain, which is important for the regulation of mood and behavior.

Biochemical And Physiological Effects

Cotinine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. Cotinine has also been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

Advantages And Limitations For Lab Experiments

Cotinine has several advantages for use in scientific research. It is a stable compound that can be easily synthesized and purified to high levels of purity. It has also been shown to have low toxicity in animal models, making it a safe compound for use in laboratory experiments. However, one limitation of Cotinine is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the use of Cotinine in scientific research. One potential direction is the use of Cotinine in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of Cotinine in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of Cotinine and its potential therapeutic applications.

Synthesis Methods

Cotinine can be synthesized through various methods, including the reaction of nicotine with nitrous acid or the reaction of 1,2,3,6-tetrahydropyridine with acetyl chloride. The synthesis of Cotinine is a multi-step process that involves several chemical reactions, and the purity of the final product is critical for its use in scientific research.

Scientific Research Applications

Cotinine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Cotinine has also been shown to have anti-inflammatory and antioxidant effects, which make it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

15031-89-7

Product Name

2(1H)-Pyridinone, 1,4,6-trimethyl-

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1,4,6-trimethylpyridin-2-one

InChI

InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3

InChI Key

OZILNWNVMNXBDY-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=C1)C)C

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)C

Origin of Product

United States

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